molecular formula C14H19NO3S2 B2640242 (2E)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide CAS No. 2321335-91-3

(2E)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2640242
CAS No.: 2321335-91-3
M. Wt: 313.43
InChI Key: ULVUXTRHOJKBOO-OWOJBTEDSA-N
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Description

(2E)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide is a complex organic compound featuring a thiophene ring, a thiolane ring, and a hydroxyethoxy group

Scientific Research Applications

(2E)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide typically involves multiple steps, including the formation of the thiolane ring and the attachment of the hydroxyethoxy group. Common synthetic routes may involve:

    Formation of the Thiolane Ring: This can be achieved through a cyclization reaction involving a suitable dithiol and an alkene.

    Attachment of the Hydroxyethoxy Group: This step may involve the reaction of an epoxide with a thiolane derivative to introduce the hydroxyethoxy group.

    Formation of the Amide Bond: The final step involves coupling the thiolane derivative with a thiophene-containing carboxylic acid or its derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the amide bond.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives or amine derivatives.

    Substitution: Substituted hydroxyethoxy derivatives.

Mechanism of Action

The mechanism of action of (2E)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The hydroxyethoxy group can participate in hydrogen bonding, while the thiolane and thiophene rings can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.

    Thiolane Derivatives: Compounds with a thiolane ring, such as thiolane-3-carboxylic acid.

    Hydroxyethoxy Derivatives: Compounds with hydroxyethoxy groups, such as 2-(2-hydroxyethoxy)ethanol.

Uniqueness

(2E)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity. The presence of both thiolane and thiophene rings, along with the hydroxyethoxy group, makes it a versatile compound for various applications.

Properties

IUPAC Name

(E)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S2/c16-5-6-18-14(4-8-20-11-14)10-15-13(17)2-1-12-3-7-19-9-12/h1-3,7,9,16H,4-6,8,10-11H2,(H,15,17)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVUXTRHOJKBOO-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C=CC2=CSC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCC1(CNC(=O)/C=C/C2=CSC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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